1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
Description
Contextual Significance of Tetrahydroquinoline Scaffolds in Organic Synthesis and Chemical Biology
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic molecules with significant pharmacological relevance. nih.gov As a partially saturated derivative of quinoline (B57606), the THQ scaffold provides a three-dimensional geometry that is often advantageous for molecular recognition and binding to biological targets compared to its flat, aromatic counterpart. This structural feature has made it a cornerstone in drug discovery and development. researchgate.net
The biological activities associated with the THQ core are remarkably diverse. Derivatives have been identified as potent anticancer, nih.gov anti-inflammatory, antimalarial, and antibiotic agents. Their utility in medicinal chemistry is a subject of continuous research, with new applications constantly emerging. For example, some THQ derivatives are being explored as potential treatments for neurodegenerative disorders and as modulators of various enzymes and receptors.
In organic synthesis, the development of novel and efficient methods for constructing the THQ skeleton remains an active field of research. The importance of this scaffold drives chemists to devise new strategies that allow for precise control over substitution patterns and stereochemistry, thereby enabling the creation of diverse libraries of compounds for biological screening. researchgate.net
Historical Perspectives on the Discovery and Initial Synthesis Approaches for N-Benzylated Tetrahydroquinolines
The synthesis of tetrahydroquinolines has a rich history, with several classical and modern methods developed for their construction. The introduction of an N-benzyl group, a common protecting group and pharmacophore, is typically achieved through established synthetic transformations.
One of the most powerful and historically significant methods for accessing the THQ core is the Povarov reaction , first reported by Leonid Povarov in the 1960s. researchgate.net This reaction is formally a [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to form a substituted tetrahydroquinoline. researchgate.netbeilstein-journals.org The versatility of this reaction allows for the use of various components, including those that lead to N-substituted products. Modern variations of this reaction, including three-component domino processes, have further expanded its scope and efficiency. beilstein-journals.org Recent advancements have demonstrated that N-benzylhydroxylamines can be used as precursors in Povarov-type reactions, providing a direct route to N-benzylated THQ scaffolds. rsc.orgresearchgate.net
Another fundamental approach to N-benzylation is reductive amination . This method typically involves reacting a secondary amine (the parent 1,2,3,4-tetrahydroquinoline) with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to yield the N-benzylated product. A common reducing agent for this transformation is sodium cyanoborohydride. prepchem.com More recently, metal-free, boronic acid-catalyzed protocols have been developed for the one-pot tandem reduction of quinolines and subsequent reductive alkylation to form N-alkyl tetrahydroquinolines, including N-benzyl derivatives. organic-chemistry.orgacs.org
The "borrowing hydrogen" methodology has also emerged as an atom-economical strategy for the synthesis of THQs, where 2-aminobenzyl alcohols react with a second alcohol, promoted by a manganese catalyst, to form the heterocyclic ring system in a one-pot cascade. nih.gov
| Synthetic Method | Description | Key Reagents |
| Povarov Reaction | A [4+2] cycloaddition to form the THQ ring. | Aniline (B41778), Aldehyde, Alkene, Lewis/Brønsted Acid Catalyst |
| Reductive Amination | N-alkylation of a pre-formed THQ ring. | Tetrahydroquinoline, Benzaldehyde, Reducing Agent (e.g., NaBH3CN) |
| Borrowing Hydrogen | Catalytic cascade forming the THQ ring. | 2-Aminobenzyl alcohol, Secondary alcohol, Manganese Catalyst |
| Povarov-Type (Modern) | Cycloaddition using a modified precursor. | N-benzylhydroxylamine, Alkene, FeSO4, TFA, HFIP |
This table is interactive and can be sorted by column.
Structural Elucidation and Stereochemical Considerations of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
While specific crystallographic or detailed NMR spectroscopic data for this compound are not widely published, its structural and stereochemical features can be inferred from foundational chemical principles and data from closely related analogs.
Core Conformation: The tetrahydroquinoline heterocyclic ring is not planar. X-ray crystallography studies on derivatives, such as 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, have confirmed that the ring adopts a half-chair conformation . nih.govresearchgate.net This puckered structure is a critical determinant of the spatial orientation of its substituents.
Stereochemistry: The introduction of an amino group at the C4 position renders this carbon a chiral center . Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine. The synthesis of this compound without chiral control would result in a racemic mixture. The presence of a second substituent on the heterocyclic ring would introduce diastereomerism (cis/trans isomers), which is a key consideration in synthetic strategies like the Povarov reaction, where diastereoselectivity is often a major focus. organic-chemistry.org
Influence of the N-Benzyl Group: The N-benzyl group significantly influences the molecule's conformation. Conformational studies on the isomeric 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the N-benzyl group can lead to distinct rotational isomers, often described as extended or semi-folded conformations. researchgate.net This is due to the steric interaction between the N-benzyl group and the rest of the molecule, which can affect the orientation of the benzyl (B1604629) ring relative to the tetrahydroquinoline system. This conformational preference can be crucial for the molecule's interaction with biological targets. researchgate.net The amino group at C4 can exist in either a pseudo-axial or pseudo-equatorial position, and the equilibrium between these conformers will be influenced by the steric and electronic environment created by the other parts of the molecule.
Current Research Trajectories and Academic Relevance of the Compound and its Analogs
The academic relevance of this compound can be appreciated by examining the research trends for its structural analogs. The combination of the THQ scaffold and the 4-amino substitution is a powerful one in medicinal chemistry.
4-Aminoquinoline (B48711) Analogs: The aromatic 4-aminoquinoline core is the backbone of highly successful antimalarial drugs like chloroquine (B1663885) and amodiaquine. This scaffold is known to possess a broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. frontiersin.org The development of new synthetic routes to access diverse 4-aminoquinolines is a very active area of research. frontiersin.org
Tetrahydroquinoline Analogs in Drug Discovery: Research continues to uncover new therapeutic applications for THQ derivatives. They are being investigated as potent and selective inhibitors of various biological targets. For instance, the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, compounds structurally very similar to the title compound, highlights the interest in exploring molecules with substitution at the C4 position. researchgate.net
N-Benzyl-N-Heterocycle Analogs: The N-benzyl group is not merely a synthetic handle but is often integral to biological activity. The isomeric compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898), has been identified as an endogenous neurotoxic compound and is studied for its potential role in Parkinson's disease. medchemexpress.comfoodb.ca This suggests that benzyl-substituted saturated N-heterocycles are of significant interest in neuropharmacology and for probing the function of the central nervous system.
The convergence of these features suggests that this compound and its analogs are promising candidates for screening in various therapeutic areas, particularly in oncology, infectious diseases, and neuropharmacology.
| Analog Class | Observed Biological Activities | Reference |
| 4-Aminoquinolines | Antimalarial, Anticancer, Antiviral, Anti-inflammatory | frontiersin.org |
| Tetrahydroquinolines | Anticancer, Antibiotic, NMDA receptor antagonists | researchgate.net |
| 1-Benzyl-tetrahydroisoquinolines | Modulation of Ca/K channels, Potential neurotoxin | medchemexpress.combeilstein-journals.org |
This table is interactive and can be sorted by column.
Scope and Objectives of the Academic Research Survey
The objective of this survey is to provide a comprehensive overview of the chemical context surrounding this compound. The scope is strictly focused on the fundamental chemical aspects of this compound and its closely related structural motifs. This includes:
Establishing the importance of the core tetrahydroquinoline scaffold in chemical biology and synthesis.
Reviewing key historical and contemporary synthetic methodologies for constructing N-benzylated tetrahydroquinolines.
Analyzing the expected structural and stereochemical properties of the title compound based on established principles and data from analogous structures.
Surveying the current research landscape for related compounds to highlight the potential academic and medicinal relevance of this specific molecular architecture.
This article aims to serve as a foundational reference for researchers interested in the synthesis and potential application of substituted 4-aminotetrahydroquinolines.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16/h1-9,15H,10-12,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMNHMWVVSJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine
Retrosynthetic Analysis and Precursor Chemistry for the Tetrahydroquinoline and N-Benzyl Moieties
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. ias.ac.in For 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine, the analysis primarily involves disconnections of the carbon-nitrogen bonds within the heterocyclic ring and the N-benzyl group. amazonaws.comicj-e.org
A primary disconnection breaks the N-benzyl bond, identifying N-benzylation as a key final step. This leads to 1,2,3,4-tetrahydro-quinolin-4-ylamine as a direct precursor. The N-benzyl group is typically introduced from benzyl (B1604629) bromide or benzaldehyde (B42025).
Further disconnection of the tetrahydroquinoline ring itself suggests several strategies. Breaking the N-C2 and C4-C4a bonds points towards cyclization reactions, such as the Povarov reaction, which constructs the ring from an aniline (B41778), an aldehyde, and an alkene. ingentaconnect.comeurekaselect.com Alternatively, disconnection at the N-C8a and C4-N bonds suggests an intramolecular cyclization of a suitably functionalized aniline derivative. datapdf.com
The choice of precursors is dictated by the chosen synthetic route. For the tetrahydroquinoline core, common precursors include anilines, aldehydes, and activated alkenes. researchgate.net The N-benzyl moiety is typically derived from benzaldehyde or a benzyl halide. The 4-amino group can be introduced through various methods, including the reduction of a nitro group or a reductive amination of a ketone.
Classical Synthetic Routes to the 1,2,3,4-Tetrahydroquinoline (B108954) Core with 1-Benzyl Substitution
Classical approaches to the synthesis of 1-benzyl-1,2,3,4-tetrahydroquinolines often involve robust and well-established chemical transformations. acs.orgorganic-chemistry.org These methods provide reliable access to the core structure, with the N-benzyl group being incorporated either during or after the formation of the heterocyclic ring.
Reductive Amination Strategies for N-Benzylation
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a common strategy for N-alkylation. youtube.com In the context of synthesizing this compound, reductive amination can be employed to introduce the N-benzyl group. This typically involves the reaction of a primary or secondary amine with a carbonyl compound, in this case, benzaldehyde, in the presence of a reducing agent. youtube.com
The reaction proceeds through the initial formation of a Schiff base or an iminium ion, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.com For instance, a pre-formed tetrahydroquinoline can be N-benzylated by reacting it with benzaldehyde and a suitable reducing agent. nih.gov
| Reactants | Reducing Agent | Product | Reference |
| Tetrahydroquinoline, Benzaldehyde | H₂, Pd/C | 1-Benzyl-1,2,3,4-tetrahydroquinoline (B3049751) | youtube.com |
| Aniline, Benzaldehyde, Alkene | Lewis Acid, H₂ | 1-Benzyl-1,2,3,4-tetrahydroquinoline | ingentaconnect.com |
Cyclization Reactions for Tetrahydroquinoline Ring Formation (e.g., Povarov Reaction variants)
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines. ingentaconnect.comeurekaselect.com It is a formal aza-Diels-Alder reaction involving an aniline, an aldehyde, and an activated alkene to form the tetrahydroquinoline skeleton. researchgate.netthieme-connect.com The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. ingentaconnect.comeurekaselect.com
In the context of this compound, a Povarov reaction could be envisioned using aniline, benzaldehyde, and a suitable dienophile. The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. ingentaconnect.com The regioselectivity and stereoselectivity of the Povarov reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net
| Reactants | Catalyst | Product | Reference |
| Aniline, Benzaldehyde, Activated Alkene | Lewis Acid (e.g., Yb(OTf)₃) | Tetrahydroquinoline derivative | ingentaconnect.comeurekaselect.com |
| N-benzylideneaniline, Dienophile | Boron trifluoride etherate | Tetrahydroquinoline derivative | ingentaconnect.com |
Multi-component Reaction Approaches to the Tetrahydroquinoline Scaffold
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like tetrahydroquinolines in a single step from three or more starting materials. nih.govnih.gov The Povarov reaction is a classic example of a three-component reaction used for this purpose. thieme-connect.com This approach is valued for its atom economy and the ability to generate molecular diversity. nih.gov
The one-pot nature of MCRs simplifies the synthetic process by avoiding the isolation of intermediates, which can save time and resources. nih.gov For the synthesis of the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold, an MCR could involve an aniline, benzaldehyde, and an activated alkene, all reacting in a single pot to form the desired heterocyclic core. researchgate.net The use of various catalysts can influence the yield and selectivity of the reaction. researchgate.net
Asymmetric Synthesis Approaches for Chiral this compound and its Derivatives
The development of asymmetric methods for the synthesis of chiral tetrahydroquinolines is of significant interest due to the prevalence of these structures in biologically active molecules. nih.govnih.gov These approaches aim to control the stereochemistry at the C4 position, leading to enantiomerically enriched or pure products. google.com
Chiral Auxiliary-Mediated Syntheses
One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
In the synthesis of chiral 1-benzyl-1,2,3,4-tetrahydroquinolines, a chiral auxiliary can be attached to the nitrogen atom of the starting aniline or to another part of the molecule. clockss.org This auxiliary then guides the formation of the new stereocenter during the cyclization or another key bond-forming step. For example, the addition of an organometallic reagent to a chiral N-acyliminium ion intermediate can proceed with high diastereoselectivity. clockss.org Subsequent removal of the chiral acyl group provides the enantiomerically enriched tetrahydroquinoline. clockss.org
| Chiral Auxiliary | Reaction Type | Stereoselectivity | Reference |
| Chiral N-acyl group | Addition to N-acyliminium ion | High diastereoselectivity | clockss.org |
| tert-Butylsulfinamide | Grignard addition to N-sulfinyl imine | High stereoselectivity | researchgate.net |
Asymmetric Catalysis in Tetrahydroquinoline Formation (e.g., Rhodium-catalyzed hydrogenation)
The synthesis of enantiomerically pure tetrahydroquinolines is a significant goal in medicinal and materials chemistry. Asymmetric catalysis, particularly using transition metals like rhodium, offers a powerful tool for achieving high levels of stereocontrol. The primary approach involves the asymmetric hydrogenation of a quinoline (B57606) precursor. While direct synthesis of this compound via this method is not extensively detailed in dedicated literature, the principles can be derived from the asymmetric synthesis of the broader tetrahydroquinoline class.
Rhodium-catalyzed asymmetric hydrogenation is a well-established method for producing chiral tetrahydroquinolines from quinoline substrates. rsc.orgrsc.org This process typically involves reacting a substituted quinoline with hydrogen gas in the presence of a chiral rhodium catalyst. The catalyst, often composed of a rhodium precursor and a chiral phosphine (B1218219) ligand (e.g., Duanphos), facilitates the stereoselective addition of hydrogen across the C2-C3 double bond of the quinoline ring system. rsc.orgrsc.org
Another convergent strategy exploits the rhodium-catalyzed conjugate addition of 2-aminophenyl boronic acid derivatives to α,β-unsaturated ketones. rsc.orgrsc.org This key step is followed by an intramolecular condensation to yield the tetrahydroquinoline core. The modularity of this approach allows for variation in the substitution pattern of the final product. rsc.orgrsc.org For the synthesis of the target compound, this would conceptually involve a 2-(benzylamino)phenyl boronic acid derivative reacting with an appropriate enone precursor to the 4-amino-substituted ring.
The table below summarizes representative conditions for rhodium-catalyzed asymmetric synthesis of tetrahydroquinoline scaffolds, which are analogous to the formation of the target compound.
| Catalyst System | Substrate Type | Key Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh/Mandyphos(OMe) | Furyl-substituted (Z)-dehydroamino acid derivatives | Asymmetric Hydrogenation | 80-98% | nih.gov |
| Rh-Thiourea | Quinoxalines | Asymmetric Hydrogenation | Up to >99% | nih.gov |
| Rh/Duanphos | 2-Aminophenyl boronate derivatives + Enones | Conjugate Addition / Cyclization | High | rsc.orgrsc.org |
Enzymatic Biocatalysis for Stereoselective Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of chiral amines like this compound, several classes of enzymes are particularly relevant, including imine reductases (IREDs), amine transaminases (ATAs), and monoamine oxidases (MAOs). nih.govmdpi.com
The chemo-enzymatic synthesis of alkaloids and related nitrogen heterocycles often involves one of three main strategies: the biocatalytic preparation of chiral building blocks, the kinetic resolution or desymmetrization of racemic intermediates, or the direct biocatalytic formation of key C-N or C-C bonds. nih.govsemanticscholar.org
Imine Reductases (IREDs): These enzymes can catalyze the asymmetric reduction of a pre-formed imine or enamine precursor of the target molecule. For the target compound, this would involve the reduction of a 1-benzyl-1,2-dihydroquinolin-4-amine intermediate.
Amine Transaminases (ATAs): ATAs can be used to install the amine group stereoselectively onto a ketone precursor, such as 1-benzyl-2,3-dihydro-1H-quinolin-4-one. This approach has been successfully applied in the industrial synthesis of other chiral amines.
Monoamine Oxidases (MAOs): In a deracemization process, an MAO can be used to selectively oxidize one enantiomer of a racemic amine mixture. The resulting imine is then non-selectively reduced back to the racemic amine by a chemical reductant, leading to an accumulation of the desired, non-oxidized enantiomer. nih.gov
While specific examples of enzymatic synthesis for this compound are not prominent, the application of these enzyme classes to similar scaffolds is well-documented, indicating the high potential of this strategy. mdpi.comentrechem.com
Advanced Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on improving efficiency, safety, and sustainability. Advanced methodologies such as green chemistry, flow synthesis, and microwave-assisted reactions are being applied to the production of complex molecules.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. semanticscholar.org In the context of synthesizing the target compound, this can involve:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions that form the tetrahydroquinoline ring in a single pot are examples of this.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. Some C-N bond-forming reactions can be performed in aqueous buffer systems. semanticscholar.org
Catalysis: Using catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents to minimize waste. nih.govsemanticscholar.org
Energy Efficiency: Employing methods like microwave irradiation or flow chemistry that can reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. azolifesciences.com These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling and automation. azolifesciences.comnih.govuc.pt
For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a continuous flow process. jst.org.in For instance, an initial reaction to form a quinoline precursor could be directly fed into a second reactor containing a packed-bed catalyst for asymmetric hydrogenation. nih.gov This approach minimizes manual handling of intermediates and can significantly improve process efficiency. nih.gov The synthesis of various heterocyclic compounds, including quinolines and related structures, has been successfully demonstrated using flow methodologies. nih.govazolifesciences.com
Microwave-Assisted and Photochemical Synthesis Routes
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. This can lead to dramatic reductions in reaction times, increased product yields, and sometimes, different reaction selectivities compared to conventional heating. researchgate.netshd-pub.org.rs The synthesis of various quinoline, isoquinoline, and quinazoline (B50416) derivatives has been expedited using microwave technology. researchgate.netshd-pub.org.rsrsc.org For example, cyclodehydration reactions to form the heterocyclic ring can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. beilstein-journals.orgbeilstein-journals.org
Photochemical synthesis, which uses light to initiate chemical reactions, represents another advanced route. While specific photochemical syntheses of this compound are not widely reported, photochemical methods are known for C-H activation and C-N bond formation, which could be conceptually applied to the synthesis or functionalization of the tetrahydroquinoline scaffold.
Post-Synthetic Modifications and Functionalization of this compound
Once the core structure of this compound is synthesized, it can be further modified to create a library of related compounds. Post-synthetic modification allows for the introduction of diverse functional groups, which can be used to tune the molecule's properties. nih.govberkeley.edu
The primary sites for functionalization on the target molecule are the secondary amine at the 1-position and the primary amine at the 4-position.
N-Functionalization: The secondary nitrogen in the ring can undergo reactions such as acylation, alkylation, or sulfonylation.
C4-Amine Functionalization: The primary amine at the 4-position is a versatile handle for a wide range of chemical transformations. It can be acylated to form amides, reacted with aldehydes or ketones to form imines (which can be subsequently reduced to secondary amines), or used in coupling reactions to form ureas, thioureas, or sulfonamides.
These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to systematically probe how different functional groups impact biological activity.
Amine Functionalization Reactions at the C4-Position (e.g., acylation, alkylation)
The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation and alkylation reactions. These transformations are fundamental in modifying the compound's properties.
Acylation: The reaction of the C4-primary amine with acylating agents such as acid chlorides or anhydrides is expected to readily form amide derivatives. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The resulting N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)amides can be synthesized from a variety of acylating agents, leading to diverse structures.
Alkylation: The primary amine can also undergo N-alkylation to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as potential overalkylation to form a quaternary ammonium (B1175870) salt. Reductive amination offers a more controlled alternative for mono-alkylation. This two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to the corresponding secondary amine.
| Reaction Type | Reagent Class | Expected Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)amide | Base (e.g., triethylamine (B128534), pyridine) in an inert solvent |
| Acylation | Acid Anhydrides ((R-CO)₂O) | N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)amide | Base or neat, sometimes with heating |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile); often leads to mixtures |
| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO) | Secondary/Tertiary Amines | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) |
Aromatic Ring Substitutions on the Quinoline and Benzyl Moieties
The 1-benzyl-1,2,3,4-tetrahydroquinolin-4-ylamine scaffold contains two distinct aromatic rings—the benzene (B151609) ring of the quinoline system and the phenyl ring of the benzyl group—both of which are susceptible to electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com The position of substitution is dictated by the directing effects of the existing substituents. masterorganicchemistry.comuci.edu
On the Quinoline Ring: The benzene portion of the tetrahydroquinoline ring is substituted with an N-benzyl group (an N-alkyl aniline derivative) and a fused, saturated heterocyclic ring. The nitrogen atom is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, the C5 and C7 positions are activated. Steric hindrance from the fused ring might influence the regioselectivity between these two sites.
On the Benzyl Moiety: The phenyl ring of the benzyl group is attached to a CH₂-N group. This substituent is weakly activating and also acts as an ortho, para-director. Therefore, electrophilic attack is anticipated at the C2' (ortho) and C4' (para) positions of the benzyl ring.
Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, and Friedel-Crafts reactions. youtube.com The specific conditions would determine whether substitution occurs preferentially on one ring over the other, or on both.
| Reaction | Typical Reagents | Predicted Substitution on Quinoline Ring | Predicted Substitution on Benzyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-nitro and 7-nitro derivatives | 2'-nitro and 4'-nitro derivatives |
| Bromination | Br₂, FeBr₃ | 5-bromo and 7-bromo derivatives | 2'-bromo and 4'-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl and 7-acyl derivatives | 2'-acyl and 4'-acyl derivatives |
Stereochemical Transformations and Derivatizations
The presence of a chiral center at the C4 position means that this compound exists as a pair of enantiomers. The stereochemistry of this center is a critical aspect for potential applications, necessitating methods for stereoselective synthesis or separation.
Enantioselective Synthesis: The synthesis of specific enantiomers can be achieved through various asymmetric synthesis strategies. One approach involves the asymmetric reduction of a prochiral precursor, such as a 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one, using chiral reducing agents or catalysts. google.com Another strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step, and then subsequently removed. Enantioselective synthesis of 4-aminotetrahydroquinolines has been explored as a route to novel bioactive compounds. researchgate.net
Chiral Resolution: If the compound is synthesized as a racemic mixture, the individual enantiomers can be separated through chiral resolution. This can be accomplished by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers, a method successfully applied to related 1-benzyl-tetrahydroisoquinolines. nih.gov
| Method | Description | Key Principle |
|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral precursor. | Use of chiral catalysts, reagents, or auxiliaries to control stereochemistry. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of separable diastereomers or differential interaction with a chiral environment (e.g., chiral HPLC column). |
Derivatization Strategies and Analog Design Based on 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine
Structural Modification at the N-Benzyl Moiety
The N-benzyl group of 1-benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine plays a significant role in the molecule's interaction with its biological targets. Modifications to this moiety, both on the aromatic ring and through its complete replacement, have been explored to enhance potency, selectivity, and pharmacokinetic properties.
Alterations of Aromatic Substituents on the Benzyl (B1604629) Ring
The substitution pattern on the benzyl ring can significantly influence the electronic and steric properties of the entire molecule, thereby affecting its biological activity. Structure-activity relationship (SAR) studies often involve the introduction of various substituents at the ortho, meta, and para positions of the benzyl ring.
For instance, in a series of quinoline-based leukotriene D4 receptor antagonists, the position of acidic functional groups on the N-benzyl moiety was found to be critical for potency. Specifically, ortho-substitution with a carboxylate group on the benzyl ring led to a 100-fold increase in activity for the N-2-substituted tetrazole isomer compared to the N-1 isomer. Conversely, when the acidic group was in the para position, this activity pattern was reversed. nih.gov
Table 1: Impact of N-Benzyl Ring Substitution on Biological Activity
| Compound | Benzyl Ring Substituent | Observed Activity/Potency |
| Analog A | Unsubstituted | Baseline activity |
| Analog B | 4-Methoxy | Increased activity |
| Analog C | 4-Chloro | Significantly increased activity |
| Analog D | 2-Carboxy | Potent activity, dependent on other structural features |
| Analog E | 3,4-Dichloro | Potentially enhanced activity due to electronic effects |
This table is a representative example based on general principles of medicinal chemistry and may not reflect the exact outcomes for this compound without specific experimental data.
Heterocyclic Substitutions for the Benzyl Group
In medicinal chemistry, the replacement of a chemical moiety with another that has similar physical or chemical properties, a concept known as bioisosterism, is a common strategy to improve a compound's profile. openaccessjournals.comopenaccessjournals.com Replacing the N-benzyl group with various heterocyclic rings can introduce novel interactions with the biological target, alter solubility, and modify metabolic stability.
Modifications of the Tetrahydroquinoline Ring System
The tetrahydroquinoline core provides a rigid scaffold that can be extensively modified to explore different regions of the target's binding pocket. Substitutions on the aromatic portion, alterations in ring size, and control of stereochemistry are key strategies in the design of new analogs.
Substitution Patterns on the Aromatic Quadrant (e.g., Povarov-derived variations)
The Povarov reaction is a powerful and versatile tool for the synthesis of substituted tetrahydroquinolines. researchgate.neteurekaselect.com This multicomponent reaction, which typically involves the condensation of an aniline (B41778), an aldehyde, and an activated olefin, allows for the introduction of diverse substituents onto the tetrahydroquinoline ring system. beilstein-journals.orgsci-rad.com The reaction can be performed in a one-pot fashion, making it highly efficient for generating libraries of compounds for biological screening. researchgate.net
Variations of the Povarov reaction, including the use of different catalysts and dienophiles, have expanded its scope and utility. nih.gov For instance, domino Povarov reactions using in situ generated β-enamino esters as dienophiles provide a stereoselective route to 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates. beilstein-journals.org The reaction conditions can be tuned to control the substitution pattern on the aromatic part of the tetrahydroquinoline ring, which is crucial for modulating the molecule's interaction with its target.
Table 2: Examples of Povarov Reaction-Derived Tetrahydroquinoline Scaffolds
| Aniline Component | Aldehyde Component | Dienophile | Resulting Tetrahydroquinoline Substitution Pattern |
| Substituted Aniline | Aromatic Aldehyde | Activated Alkene | Polysubstituted Tetrahydroquinoline |
| Arylamine | Aromatic Aldehyde | Methyl Propiolate | 2-Aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate |
| Aniline | Benzaldehyde (B42025) | Vinyl Ether | 2,4-Disubstituted Tetrahydroquinoline |
Ring Expansion and Contraction Studies
Altering the size of the heterocyclic ring can have a profound impact on the conformational properties of the molecule and its ability to fit into a binding site. Ring expansion of tetrahydroquinolines can lead to the formation of benzazepine derivatives, while ring contraction can yield smaller heterocyclic systems.
While the provided search results offer more insight into ring expansion, the concept of ring contraction has also been explored in related aza-aromatic systems. For example, photolysis of quinoline (B57606) N-oxides can result in ring contraction through the formation of benzoxazepine intermediates. researchgate.net A deaminative ring contraction strategy has been developed to access polycyclic heteroaromatics, which involves an in situ methylation followed by a base-induced rearrangement and dehydroamination cascade. nih.gov Although direct examples of ring contraction of the this compound skeleton are not detailed, these methodologies suggest potential synthetic routes to be explored.
Stereochemical Configuration and Diastereomeric Purity at Chiral Centers
The this compound molecule possesses at least two chiral centers, at the C2 and C4 positions, leading to the possibility of multiple stereoisomers. The spatial arrangement of the substituents at these centers is often critical for biological activity, as one stereoisomer may bind to the target with significantly higher affinity than others.
The diastereoselective synthesis of substituted tetrahydroquinolines is therefore a key aspect of analog design. The Povarov reaction, for instance, can proceed with high diastereoselectivity, often favoring the formation of the cis-isomer. nih.gov The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.
Ensuring diastereomeric purity is crucial for the unambiguous interpretation of biological data. Diastereomers can be separated by chromatographic techniques or by diastereomeric recrystallization, which involves the formation of salts with a chiral resolving agent. nih.gov Spectroscopic methods, such as NMR, are used to determine the relative stereochemistry of the final products.
Variations at the C4-Amine Functionality
Primary Amine to Secondary and Tertiary Amine Derivatization
Conversion of the primary C4-amine to secondary and tertiary amines is a fundamental strategy to explore the impact of substitution on biological activity.
Direct Alkylation: This approach involves the reaction of the primary amine with alkyl halides. However, a significant challenge with direct alkylation is the potential for overalkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The newly formed secondary amine is often more nucleophilic than the starting primary amine, making it difficult to stop the reaction selectively.
Reductive Amination: A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. nih.govorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the desired secondary or tertiary amine. youtube.com This method prevents overalkylation because the resulting amine is not reactive under the reduction conditions.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the carbonyl starting material. youtube.com Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is another effective reduction method. nih.gov For instance, the reaction of this compound with a selected aldehyde in the presence of sodium triacetoxyborohydride would yield the corresponding N-alkylated secondary amine. A second iteration with a different aldehyde would produce a tertiary amine.
| Carbonyl Source | Reducing Agent | Product Type | Key Features |
|---|---|---|---|
| Aldehyde (R-CHO) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine | Mild, selective, and high-yielding. youtube.com |
| Ketone (R₂C=O) | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | Effective but requires careful pH control. |
| Formaldehyde | Formic Acid (Eschweiler-Clarke reaction) | Tertiary Amine (N,N-dimethyl) | Classic method for exhaustive methylation. youtube.com |
| Aldehyde/Ketone | H₂ / Palladium on Carbon (Pd/C) | Secondary/Tertiary Amine | Clean, but may affect other reducible groups. nih.gov |
Formation of Amides, Ureas, and Thioureas
The nucleophilic C4-primary amine readily reacts with various electrophiles to form stable amide, urea (B33335), and thiourea (B124793) linkages. These functional groups are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, often leading to improved target affinity and pharmacokinetic properties.
Amides: Amide derivatives are typically synthesized by reacting the C4-amine with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to scavenge the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like EDC/HOBt or HATU. researchgate.net
Ureas and Thioureas: Urea and thiourea derivatives are commonly prepared by treating the primary amine with an appropriate isocyanate or isothiocyanate, respectively. nih.gov This reaction is generally high-yielding and proceeds under mild conditions without the need for a catalyst. The resulting urea or thiourea moiety introduces a rigid planar unit with distinct hydrogen bonding capabilities compared to the parent amine. A wide variety of isocyanates and isothiocyanates are commercially available, allowing for the introduction of diverse aryl and alkyl substituents.
| Derivative Type | Reagent | General Conditions | Resulting Linkage |
|---|---|---|---|
| Amide | Acyl Chloride (RCOCl) | Base (e.g., Et₃N) in aprotic solvent (e.g., DCM) | -NH-C(=O)-R |
| Amide | Carboxylic Acid (RCOOH) + Coupling Agent | EDC, HOBt, DIPEA in aprotic solvent (e.g., DMF) | -NH-C(=O)-R |
| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM) at room temp. | -NH-C(=O)-NH-R |
| Thiourea | Isothiocyanate (R-N=C=S) | Aprotic solvent (e.g., THF, DCM) at room temp. | -NH-C(=S)-NH-R |
Conjugation with Chemical Tags or Probes (e.g., fluorophores, affinity tags)
The reactivity of the C4-amine makes it an ideal site for conjugation with various chemical tags or probes. This strategy is employed to create tools for studying biological systems, such as visualizing a target protein's location within a cell or isolating binding partners.
Fluorophore Conjugation: Fluorescent dyes are often equipped with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The reaction of the C4-amine with an NHS-ester of a fluorophore (e.g., fluorescein (B123965) or rhodamine derivatives) forms a stable amide bond. This allows the tetrahydroquinoline scaffold to be tracked using fluorescence microscopy or flow cytometry.
Affinity Tag Conjugation: Affinity tags, such as biotin (B1667282), can be attached to the C4-amine to facilitate the purification or detection of target proteins. Biotin-NHS esters react with the amine to form a stable conjugate. This biotinylated molecule can then be captured using streptavidin-coated beads or surfaces, a technique commonly used in pulldown assays to identify protein-ligand interactions.
Combinatorial Chemistry and Library Synthesis Approaches for Tetrahydroquinoline Derivatives
To efficiently explore the chemical space around the tetrahydroquinoline scaffold, combinatorial chemistry and parallel synthesis techniques are employed. These methods allow for the rapid generation of large, diverse libraries of related compounds by systematically combining a set of core structures with various building blocks. core.ac.uk
Solid-Phase Synthesis Techniques for Derivative Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for generating large combinatorial libraries. core.ac.uk The core strategy involves immobilizing a scaffold onto a solid support (e.g., a polymer resin) and then carrying out a sequence of chemical reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.
A typical solid-phase approach for a tetrahydroquinoline library might involve:
Scaffold Immobilization: An appropriately functionalized tetrahydroquinoline scaffold (e.g., with a phenolic hydroxyl or carboxylic acid) is anchored to a suitable resin, such as a Wang or Merrifield resin. core.ac.uknih.gov
Diversification: The resin-bound scaffold is then subjected to a series of reactions at different points of diversity. For a scaffold similar to this compound, diversification could occur at the C4-amine, the N1-position (if the benzyl group is introduced later), or on the aromatic rings. For example, the C4-amine could be acylated with a set of different carboxylic acids.
Cleavage: Once the synthesis is complete, the final compounds are cleaved from the solid support, typically by treatment with a strong acid like trifluoroacetic acid (TFA), to yield the purified products.
This methodology, particularly when combined with split-and-mix strategies, allows for the creation of tens of thousands of unique compounds in a systematic and efficient manner. core.ac.uk
Solution-Phase Parallel Synthesis for Analogs
Solution-phase parallel synthesis offers an alternative to solid-phase methods and is particularly well-suited for creating smaller, more focused libraries or for optimizing reaction conditions. nih.gov In this approach, reactions are carried out in solution, typically in multi-well plates (e.g., 24- or 96-well formats), allowing many reactions to be run simultaneously under identical or varied conditions. nih.gov
Modern medicinal chemistry labs often use automated liquid handlers and parallel synthesizers to manage the addition of reagents and control reaction parameters like temperature and time. nih.gov While purification can be more complex than in SPOS, techniques like liquid-liquid extraction, solid-phase extraction (SPE), or preparative HPLC are often automated to handle the multiple samples efficiently.
For tetrahydroquinoline derivatives, a solution-phase parallel synthesis could involve reacting the core amine with a library of aldehydes in a 96-well plate for reductive amination, or with a library of acyl chlorides for amidation. This approach accelerates the exploration of SAR by quickly generating a focused set of analogs for biological testing.
Spectroscopic and Analytical Characterization Methodologies for 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. Through a suite of 1D and 2D experiments, it is possible to map the complete carbon-hydrogen framework and deduce the spatial arrangement of atoms.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides foundational information about the chemical environment of each nucleus. In a typical ¹H NMR spectrum of a 1-benzyl-tetrahydroquinolin-4-ylamine derivative, signals are expected in distinct regions corresponding to aromatic protons (both on the quinoline (B57606) and benzyl (B1604629) moieties), the benzylic methylene (B1212753) protons, the aliphatic protons of the tetrahydroquinoline ring, and the amine protons. ugm.ac.idbeilstein-journals.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including quaternary carbons. ugm.ac.idbeilstein-journals.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity within the aliphatic portion of the tetrahydroquinoline ring (H-2 through H-4) and within the aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net It is instrumental in connecting different fragments of the molecule, for instance, linking the benzylic protons (on the N-benzyl group) to the C-2 and C-8a carbons of the quinoline ring, and linking the H-4 proton to the carbons of the fused benzene (B151609) ring.
The following table provides expected chemical shift ranges for the parent compound, 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine, based on data from analogous structures. beilstein-journals.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H-2 / C-2 | ~3.2-3.6 (m) | ~45-50 | Benzylic CH₂, C-3, C-8a |
| H-3 / C-3 | ~1.8-2.2 (m) | ~25-30 | H-2, H-4 |
| H-4 / C-4 | ~3.8-4.2 (m) | ~48-55 | H-3, C-4a, C-5 |
| H-5 / C-5 | ~6.5-6.7 (d) | ~115-120 | C-4, C-7, C-8a |
| H-6 / C-6 | ~7.0-7.2 (t) | ~126-129 | C-8, C-4a |
| H-7 / C-7 | ~6.6-6.8 (t) | ~118-122 | C-5, C-8a |
| H-8 / C-8 | ~6.9-7.1 (d) | ~120-125 | C-6, C-4a |
| C-4a | - | ~122-128 | H-3, H-5, H-8 |
| C-8a | - | ~145-150 | H-2, H-5, H-7 |
| Benzylic CH₂ | ~4.5-4.8 (s) | ~50-55 | C-2, C-8a, C-ipso (benzyl) |
| Aromatic CH (Benzyl) | ~7.2-7.4 (m) | ~127-129 | Benzylic CH₂, C-ipso (benzyl) |
| 4-NH₂ | Broad singlet | - | - |
For derivatives of this compound that contain stereocenters, advanced NMR techniques are essential. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it identifies protons that are close to each other in space, regardless of their bonding connectivity.
This is critical for:
Determining Relative Stereochemistry: In substituted derivatives, NOESY can establish the cis or trans relationship between substituents on the saturated ring. For example, a spatial correlation between the proton at C-4 and a substituent at C-2 would indicate they are on the same face of the ring.
Conformational Analysis: The tetrahydroquinoline ring exists in a half-chair conformation. The orientation of the benzyl group relative to the quinoline system can be determined by observing NOE correlations between the benzylic protons and protons on the quinoline ring, such as H-8. researchgate.net Conformational preferences, such as a folded or extended arrangement, can be deduced from the presence or absence of these spatial interactions. researchgate.net
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, therefore, the molecular formula. For this compound (C₁₆H₁₈N₂), the calculated monoisotopic mass is 238.1470 Da. An HRMS measurement yielding a value extremely close to this would serve as definitive confirmation of the molecular formula. beilstein-journals.org
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| This compound | C₁₆H₁₈N₂ | 238.1470 |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways can be predicted based on the known behavior of tetrahydroquinolines and N-benzyl compounds. cdnsciencepub.com
Key expected fragmentation patterns include:
Loss of the Benzyl Group: The most prominent fragmentation is often the cleavage of the N-C bond of the benzyl group, resulting in a fragment at m/z 91 (the tropylium (B1234903) ion, [C₇H₇]⁺) and a fragment corresponding to the remaining tetrahydroquinolin-4-ylamine structure.
Cleavage of the Saturated Ring: The tetrahydroquinoline ring can undergo fragmentation, often initiated by the loss of a hydrogen atom (M-1) or subsequent loss of ethylene (B1197577) (M-29) through a retro-Diels-Alder (RDA) type mechanism. cdnsciencepub.com
Loss of the Amino Group: Fragmentation involving the C4-substituent, such as the loss of ammonia (B1221849) (M-17), can also occur.
| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |
|---|---|---|
| 238 | [M]⁺ | Molecular Ion |
| 221 | [M - NH₃]⁺ | Loss of the 4-amino group |
| 147 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 132 | [M - C₇H₇ - NH₃]⁺ | Loss of benzyl and amino groups |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium ion, characteristic of a benzyl group |
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and are often used for rapid confirmation of a compound's identity and purity.
For this compound, key vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) at the C-4 position would exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydroquinoline ring and the benzylic methylene group appear just below 3000 cm⁻¹. scialert.net
C=C Stretching: Aromatic ring stretching vibrations for both the quinoline and benzyl rings are expected in the 1450-1620 cm⁻¹ region. scialert.net
C-N Stretching: The C-N stretching vibrations for the aromatic amine and the aliphatic amine portions of the molecule would be found in the 1250-1350 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear as strong bands in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- groups |
| Aromatic C=C Stretch | 1450 - 1620 | Aromatic Rings |
| N-H Bend | 1550 - 1650 | Primary Amine (-NH₂) |
| C-N Stretch | 1250 - 1350 | Aryl and Alkyl Amines |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Substituted Benzene Rings |
Characteristic Absorption Frequencies for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary amine (–NH₂) group at the 4-position is a key diagnostic feature, typically showing a pair of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be expected around 1590-1650 cm⁻¹.
The aromatic rings (the benzyl group and the fused benzene ring of the tetrahydroquinoline core) will produce characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the tetrahydroquinoline ring would show stretching vibrations just below 3000 cm⁻¹. The C-N stretching vibrations of both the aromatic and aliphatic amines would likely appear in the 1250-1360 cm⁻¹ region.
Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 3000 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Tertiary Amine (C-N) | Stretch | 1250 - 1360 |
| Primary Amine (C-N) | Stretch | 1020 - 1220 |
Conformational Analysis using Vibrational Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, can provide insights into the conformational isomers of a molecule. The tetrahydroquinoline ring can adopt different conformations, such as a half-chair or boat-like structure. These different conformations can give rise to subtle shifts in the vibrational frequencies of certain bonds due to changes in bond angles and dihedral angles. By analyzing the IR and Raman spectra, potentially in combination with computational modeling (e.g., Density Functional Theory calculations), it may be possible to identify the preferred conformation of this compound in different states (e.g., solid vs. solution). For instance, the position and intensity of C-H and C-N stretching and bending modes can be sensitive to the local molecular geometry.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies
Single Crystal X-ray Diffraction of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the 4-position, X-ray crystallography of a single enantiomer would confirm its absolute configuration (R or S). Furthermore, it would provide precise information about the conformation of the tetrahydroquinoline ring and the relative orientation of the benzyl and amine substituents in the solid state. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Co-crystallization Studies with Molecular Recognition Elements (if applicable to non-biological interactions)
Co-crystallization involves crystallizing the target molecule with another molecule (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio. In a non-biological context, co-crystallization of this compound with suitable molecular recognition elements (e.g., chiral acids or other molecules capable of strong hydrogen bonding) could be explored. Such studies can provide insights into the intermolecular interactions that govern molecular recognition. For example, co-crystallizing a racemic mixture of the title compound with a chiral co-former could be a method for chiral resolution, and the resulting crystal structure would reveal the specific interactions responsible for the enantiomeric discrimination.
Chromatographic and Separation Techniques for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a standard method for assessing its purity. A UV detector would be appropriate for detection, given the presence of aromatic chromophores in the molecule.
To determine the enantiomeric excess (e.e.) of a chiral sample of this compound, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical and often requires empirical optimization. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of N-H, C-H (aromatic/aliphatic), C=C, C-N bonds. |
| Vibrational Spectroscopy | Conformational Analysis | Insights into preferred molecular geometry. |
| Single Crystal X-ray Diffraction | Structural Elucidation | Absolute stereochemistry, bond lengths/angles, solid-state conformation. |
| Co-crystallization | Molecular Recognition Studies | Understanding of intermolecular interactions. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantification of impurities. |
| Chiral HPLC | Enantiomeric Analysis | Determination of enantiomeric excess (e.e.). |
Computational Chemistry and Theoretical Modeling of 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine
Structure-Activity Relationship (SAR) Studies via In Silico Approaches (focused on molecular interactions, not therapeutic outcome)
Pharmacophore Modeling and Virtual Screening for Molecular Probes
Currently, there is a lack of specific published research on the pharmacophore modeling and virtual screening of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine for the identification of molecular probes. While computational studies have been conducted on structurally related compounds, such as 1-benzyl-4-(N-phenyl)quinolinium and 1-phenyl-1,2,3,4-tetrahydroisoquinolines, these models are not directly applicable due to differences in the core scaffold and substituent positions. nih.gov
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A typical pharmacophore model for a kinase inhibitor, for instance, might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from one another.
Virtual screening is a computational method that utilizes these pharmacophore models to search large databases of chemical compounds to identify those that match the defined features. This process allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.
For this compound, a hypothetical pharmacophore model could be developed based on its structural features. The key elements would likely include:
Aromatic Rings: The benzyl (B1604629) and quinoline (B57606) ring systems provide significant hydrophobic and potential π-π stacking interaction points.
Hydrogen Bond Donor: The primary amine at the 4-position of the tetrahydroquinoline ring is a critical hydrogen bond donor.
Hydrogen Bond Acceptor: The nitrogen atom within the tetrahydroquinoline ring can act as a hydrogen bond acceptor.
The spatial arrangement of these features would be crucial for its interaction with a biological target. Without experimental data on the biological activity of this compound, any pharmacophore model remains hypothetical.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature | Description | Potential Interaction |
| Aromatic Ring 1 | Benzyl group | Hydrophobic interactions, π-π stacking |
| Aromatic Ring 2 | Quinoline core | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Donor | Primary amine (-NH2) | Forms hydrogen bonds with acceptor groups on a target protein |
| Hydrogen Bond Acceptor | Tetrahydroquinoline Nitrogen | Forms hydrogen bonds with donor groups on a target protein |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of in vitro effects (if applicable)
As of now, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a particular biological effect.
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For this compound, this would involve synthesizing and testing a series of analogs with variations in the substituents on the benzyl and quinoline rings.
The descriptors used in a QSAR model can be categorized as:
Electronic: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment).
Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Describing the water-fearing character of the molecule (e.g., logP).
Once a dataset is established, statistical methods such as multiple linear regression or partial least squares are used to build the QSAR equation. A hypothetical QSAR model for a series of this compound analogs might take the general form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2, ... are coefficients determined from the statistical analysis.
While QSAR studies have been performed on other classes of quinoline derivatives, the lack of specific data for this compound and its close analogs prevents the development of a predictive QSAR model at this time. walisongo.ac.id
Retrosynthetic Planning and Reaction Mechanism Elucidation using Computational Methods
Computational methods can be a powerful tool in planning the synthesis of a target molecule like this compound and in understanding the mechanisms of the reactions involved.
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. Computational tools can assist in this process by suggesting potential bond disconnections and evaluating the feasibility of the resulting synthetic steps. For this compound, a plausible retrosynthetic approach could involve the disconnection of the benzyl group and the amine group.
A potential synthetic route could involve the reductive amination of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one. This ketone precursor could be synthesized through various established methods for constructing the tetrahydroquinoline core.
Transition State Modeling of Synthetic Pathways
Transition state modeling is a computational technique used to study the energy profile of a chemical reaction. By calculating the energy of the reactants, products, and the transition state that connects them, chemists can gain insights into the reaction mechanism and predict the reaction rate.
For the synthesis of this compound, transition state modeling could be applied to key steps, such as the formation of the tetrahydroquinoline ring or the reductive amination step. For example, in the reductive amination of 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one, computational modeling could help to understand the mechanism of imine formation and subsequent reduction.
These calculations are typically performed using quantum mechanical methods, such as density functional theory (DFT). The results of these calculations can provide valuable information about the geometry of the transition state and the activation energy of the reaction.
Prediction of Reaction Yields and Selectivity
Predicting reaction yields and selectivity (e.g., regioselectivity, stereoselectivity) is a challenging but increasingly important area of computational chemistry. While still an area of active research, several computational approaches are being developed to address this challenge. chemrxiv.orgucla.edu
For the synthesis of this compound, computational models could potentially be used to predict the yield of the reductive amination step under different reaction conditions (e.g., different reducing agents, solvents, and temperatures). These models often rely on machine learning algorithms trained on large datasets of chemical reactions.
However, the accuracy of these predictions is highly dependent on the quality and quantity of the training data. Given the lack of specific experimental data for the synthesis of this compound, the application of these predictive models would be speculative at this stage.
Mechanistic Investigations of 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine at the Molecular and Cellular Level Excluding Human Clinical Data
In Vitro Biochemical and Biophysical Characterization of Molecular Interactions
Receptor Binding Assays (e.g., radioligand binding, surface plasmon resonance, isothermal titration calorimetry)
Comprehensive searches for direct receptor binding data for 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine did not yield specific experimental results such as radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry studies for this exact compound.
However, research on structurally related tetrahydroisoquinoline derivatives provides context for potential molecular interactions. For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the PCP binding site of the NMDA receptor complex. nih.gov In these studies, competitive binding assays are commonly used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.
While no direct data is available for this compound, the following table illustrates a hypothetical representation of data that would be generated from such assays:
| Assay Type | Target Receptor | Radioligand | Ki (nM) |
| Radioligand Binding | Dopamine D1 | [3H]SCH23390 | Data not available |
| Radioligand Binding | Dopamine D2 | [3H]Spiperone | Data not available |
| Radioligand Binding | NMDA (PCP site) | [3H]MK-801 | Data not available |
Enzyme Inhibition/Activation Studies (e.g., acetylcholinesterase inhibition in vitro)
Specific studies detailing the inhibitory or activatory effects of this compound on enzymes such as acetylcholinesterase are not available in the reviewed literature.
Research into similar molecular scaffolds, such as benzyltetrahydroprotoberberine alkaloids and other (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives, has shown inhibitory activity against cholinesterases. frontiersin.orgmdpi.com These studies typically involve in vitro assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov
A hypothetical data table for such an investigation is presented below to demonstrate the type of information that would be sought:
| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Data not available | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | Data not available | Data not available | Data not available |
Protein-Ligand Complex Characterization (e.g., crystallography, cryo-EM, NMR titrations)
There is no publicly available data from X-ray crystallography, cryo-electron microscopy, or NMR titration studies that characterize the binding of this compound to a specific protein target. Such studies would provide atomic-level insights into the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target protein. Conformational studies of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been conducted using 1H NMR and NOESY experiments, which provide information about the molecule's preferred shapes in solution. researchgate.net
Cellular Assays for Investigating Sub-Cellular Distribution and Pathway Modulation (Excluding Whole Organism or Human Data)
Live Cell Imaging and Fluorescent Probes for Cellular Localization
No studies utilizing live-cell imaging or fluorescent probes to determine the subcellular localization of this compound have been identified. This type of research would involve tagging the molecule with a fluorescent marker or using fluorescently labeled antibodies or cellular components to visualize its distribution within different cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum.
High-Throughput Screening of Cellular Responses (e.g., reporter gene assays, phenotypic screening)
Specific high-throughput screening data for this compound is not present in the available literature. High-throughput screening encompasses a range of techniques used to rapidly assess the effects of a large number of compounds on cellular processes. mdpi.comenamine.net This can include reporter gene assays, where the expression of a reporter gene is linked to the activity of a specific signaling pathway, or phenotypic screening, which measures changes in cell morphology, proliferation, or viability. For example, studies on the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) have shown it to induce dopaminergic cell death in human SH-SY5Y cells, a finding that could be adapted to a high-throughput format to screen for protective agents. nih.gov
A hypothetical data table for a phenotypic screen is shown below:
| Cell Line | Assay Type | Endpoint Measured | Activity |
| SH-SY5Y (human neuroblastoma) | Cell Viability | ATP levels (e.g., CellTiter-Glo) | Data not available |
| HEK293 (human embryonic kidney) | Reporter Gene Assay | Luciferase activity | Data not available |
| PC12 (rat pheochromocytoma) | Neurite Outgrowth | High-content imaging | Data not available |
Elucidation of Intracellular Signaling Cascades using Chemical Probes
Understanding how a compound like this compound exerts its effects within a cell requires mapping its influence on intracellular signaling cascades. Chemical probes are indispensable tools for this purpose. A chemical probe is a specifically designed small molecule that allows for the interrogation of a biological system. To elucidate the signaling pathways modulated by this compound, a derivative would be synthesized to function as a probe.
This typically involves modifying the parent compound to include a reporter group (like a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent bonding to its target(s). Once introduced into a cellular system, this probe can be tracked to determine its subcellular localization and binding partners. By observing which signaling proteins (e.g., kinases, phosphatases, transcription factors) interact with the probe or show altered activity in its presence, researchers can piece together the sequence of molecular events—the signaling cascade—that is triggered by the compound.
Chemical Biology Approaches to Target Identification and Validation
A primary goal in understanding a bioactive compound is to identify its direct molecular target(s). Chemical biology provides powerful strategies for this, moving beyond inferred targets to direct biochemical evidence.
Affinity-Based Protein Profiling and Chemical Proteomics
Affinity-based protein profiling (AfBPP) is a robust chemoproteomic technique used to identify the specific protein targets of a small molecule from the entire proteome of a cell or tissue. magtechjournal.com The general workflow for applying AfBPP to this compound would involve several key steps. researchgate.net First, the compound is chemically modified by attaching a linker arm that terminates in an affinity tag, such as biotin. This modified compound, or probe, is then immobilized on a solid support like agarose (B213101) or magnetic beads. researchgate.net
A lysate prepared from cells or tissues is incubated with these beads. Proteins that have an affinity for this compound will bind to the immobilized probe, while non-interacting proteins are washed away. The specifically bound proteins are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach can robustly identify primary targets and potential off-targets. rsc.org
Table 1: Illustrative Data from a Hypothetical Affinity-Based Protein Profiling Experiment for this compound
| Protein Target | UniProt ID | Enrichment Ratio (Compound vs. Control) | Function |
|---|---|---|---|
| Kinase X | P00533 | 15.2 | Cell signaling, Proliferation |
| Receptor Y | P04637 | 11.8 | Signal transduction |
| Enzyme Z | P11362 | 8.5 | Metabolic regulation |
| Non-specific binder | Q9Y263 | 1.3 | Various |
This table is a hypothetical representation of potential results to illustrate the data format generated by an AfBPP experiment.
Genetic Screens for Target Validation in Cellular Systems (e.g., CRISPR/Cas9 in cell lines)
Once potential protein targets are identified through methods like AfBPP, their biological relevance to the compound's activity must be validated. Genome-editing technologies, particularly CRISPR/Cas9, have become a cornerstone for this process. nabea.pub CRISPR-based genetic screens can systematically knock out (CRISPRko), repress (CRISPRi), or activate (CRISPRa) the expression of specific genes in cell lines to assess how these perturbations affect the cellular response to a compound. cam.ac.uk
To validate a putative target of this compound, a CRISPR/Cas9 screen could be performed. For example, if AfBPP identified "Kinase X" as a primary target, a targeted experiment would involve using CRISPR to create a cell line where the gene encoding Kinase X is knocked out. biocompare.com If these knockout cells subsequently show resistance to the cytotoxic effects of this compound compared to normal (wild-type) cells, it provides strong evidence that Kinase X is a critical target for the compound's mechanism of action. biocompare.com Large-scale screens using genome-wide CRISPR libraries can also be used to uncover genes that, when lost, confer sensitivity or resistance, thereby revealing not just direct targets but also functionally related pathways. nih.gov
Design and Application of this compound as a Chemical Probe
Beyond its own investigation, a well-characterized compound can be developed into a valuable chemical probe or tool compound to study broader biological processes.
Development of Fluorescent Analogs for Imaging
To visualize the behavior of this compound in living cells, a fluorescent analog can be synthesized. This involves chemically attaching a fluorophore (a fluorescent dye) to a position on the molecule that does not interfere with its biological activity. The selection of the fluorophore and the attachment point is critical to ensure that the analog's properties faithfully mimic those of the parent compound.
Once a validated fluorescent analog is created, it can be used in various cell imaging techniques, such as confocal fluorescence microscopy. Researchers can directly observe the compound's uptake into cells, its rate of accumulation, and its precise subcellular localization (e.g., nucleus, mitochondria, endoplasmic reticulum). This information provides critical insights into where the compound acts within the cell, complementing target identification data.
Use as a Tool Compound for Perturbing Molecular Pathways in vitro
A "tool compound" is a well-characterized small molecule with high potency and selectivity for a specific molecular target, which can be used to probe the function of that target in biological systems. If this compound were found to be a potent and selective modulator of a specific protein, it could be utilized as a tool compound.
In this role, it would be used in various in vitro experiments to perturb its target pathway and study the downstream consequences. For example, it could be used to treat cell cultures to investigate the target's role in processes like cell cycle progression, apoptosis, or metabolic function. By selectively inhibiting or activating a single protein with the tool compound, researchers can dissect its role within complex cellular networks.
Table 2: Example of an Experimental Design Using this compound as a Tool Compound
| Experimental Question | Assay Type | Cell Line | Treatment Groups | Measured Endpoint |
|---|---|---|---|---|
| Does inhibition of Target X affect cell growth? | Proliferation Assay (e.g., MTT) | Cancer Cell Line A | Vehicle Control, Compound (10 nM, 100 nM, 1 µM) | Cell Viability (%) |
| Is Target X involved in the apoptosis pathway? | Caspase-3/7 Activity Assay | Cancer Cell Line B | Vehicle Control, Compound (100 nM), Positive Control | Luminescence (Relative Light Units) |
| Does the compound alter signaling downstream of Target X? | Western Blot | Cancer Cell Line A | Vehicle Control, Compound (100 nM) for 1h, 6h, 24h | Phosphorylation of Protein Z |
This table provides a hypothetical experimental layout for using the compound as a tool to investigate a specific molecular pathway.
Future Directions and Emerging Research Avenues for 1 Benzyl 1,2,3,4 Tetrahydro Quinolin 4 Ylamine Research
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency and Sustainability
The synthesis of tetrahydroquinolines, including 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine, is a well-established area of research, but future efforts will focus on developing more efficient, atom-economical, and environmentally friendly methods. nih.govnih.gov A significant trend is the move away from stoichiometric reagents and precious metal catalysts towards more sustainable alternatives.
Key research avenues include:
Earth-Abundant Metal Catalysis: Research is increasingly focused on replacing precious metal catalysts (like palladium, ruthenium, and rhodium) with catalysts based on earth-abundant and less toxic metals such as manganese, cobalt, and iron. nih.govnih.govorganic-chemistry.org For instance, cobalt-terpyridine complexes have been used for the effective transfer hydrogenation of N-heteroarenes under ambient conditions. organic-chemistry.org
Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, significantly improve synthetic efficiency and reduce waste. nih.govdicp.ac.cn Future work could develop novel domino sequences to construct the this compound scaffold from simple, readily available starting materials. dicp.ac.cn
Flow Chemistry and Automation: Integrating synthetic routes into automated flow systems can accelerate the synthesis and purification of quinoline (B57606) derivatives. nih.gov This technology allows for rapid optimization of reaction conditions and the generation of compound libraries for screening purposes. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Manganese PN3 Pincer Complexes | Borrowing Hydrogen (BH) | Atom-efficient, uses earth-abundant metal, water as the only byproduct. acs.orgnih.gov | Direct synthesis from 2-aminobenzyl alcohols and secondary alcohols. acs.org |
| Cobalt/Terpyridine Complexes | Transfer Hydrogenation | Uses inexpensive cobalt, operates under ambient conditions. organic-chemistry.org | Reduction of various N-heteroarenes using ammonia-borane. organic-chemistry.org |
| Chiral Phosphoric Acids | Asymmetric Reduction | Enables enantioselective synthesis without metals. organic-chemistry.orgdicp.ac.cn | Synthesis of chiral tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org |
| Unsupported Nanoporous Gold (AuNPore) | Regioselective Hydrogenation | High efficiency and regioselectivity, catalyst is reusable. organic-chemistry.org | Hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org |
Development of Advanced Analytical Techniques for Comprehensive Compound Characterization
While standard analytical techniques such as NMR, IR, and mass spectrometry are fundamental for structural elucidation, the complexity of molecules like this compound, particularly concerning its stereochemistry, necessitates the development and application of more advanced analytical methods. researchgate.netnih.gov
Future research will likely involve:
Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) are crucial for the unambiguous determination of the absolute configuration of chiral centers, such as the C4 position in the target molecule. The integration of ECD with computational chemistry provides a powerful tool for stereochemical assignment. nih.gov
High-Resolution Mass Spectrometry (HRMS): Advanced mass spectrometry techniques, such as HPLC-HRMS-ESI, are essential for confirming the exact mass and elemental composition of newly synthesized derivatives, providing unequivocal evidence of their structure. mdpi.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will continue to be vital. Future applications might involve in-situ reaction monitoring by NMR to understand reaction mechanisms and kinetics in real-time.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. mdpi.com Efforts to crystallize novel derivatives of this compound will be critical for understanding their solid-state conformation and intermolecular interactions.
| Technique | Application for this compound | Information Gained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Determination of absolute stereochemistry at the C4 chiral center. nih.gov | Unambiguous assignment of (R) or (S) configuration. |
| HPLC-HRMS-ESI | Accurate mass determination and structural confirmation of analogs. mdpi.com | Elemental composition and molecular formula verification. |
| In-situ NMR Monitoring | Studying the kinetics and mechanism of novel synthetic reactions. | Identification of reaction intermediates and optimization of conditions. |
| X-ray Crystallography | Precise 3D structural elucidation of the compound and its derivatives. mdpi.com | Bond lengths, bond angles, conformational details, and crystal packing. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry and materials science. nih.govnih.gov These computational tools can accelerate the discovery and optimization of novel compounds based on the this compound scaffold.
Emerging applications in this domain include:
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and recurrent neural networks (RNNs), can be trained on large datasets of known molecules to design novel tetrahydroquinoline derivatives with desired physicochemical or biological properties. nih.govresearchgate.net
Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models built with ML algorithms can predict the biological activity, toxicity, and material properties of designed analogs before they are synthesized. mdpi.comresearchgate.net 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA), can provide insights into the structural features that are crucial for a compound's activity. mdpi.com
Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. nih.govresearchgate.net This can significantly reduce the time and resources spent on trial-and-error experimentation.
| AI/ML Approach | Specific Application | Potential Impact on Research |
|---|---|---|
| Generative Models (e.g., VAEs) | Designing novel analogs of this compound. nih.gov | Rapid exploration of new chemical space for desired functions. |
| 3D-QSAR / CoMFA | Predicting biological activity and identifying key structural features. mdpi.com | Rational, structure-based design of more potent and selective compounds. |
| Active Learning | Guiding experimental design by selecting the most informative compounds to synthesize and test next. nih.gov | More efficient optimization cycles in drug discovery or materials development. |
| Retrosynthesis Prediction | Proposing efficient synthetic pathways for newly designed target molecules. researchgate.net | Accelerating the "Design-Make-Test-Analyze" cycle. nih.gov |
Expansion into Novel Non-Pharmacological Applications (e.g., materials science, chemical sensing, catalysts)
While the tetrahydroquinoline scaffold is prevalent in pharmaceuticals, its unique chemical and photophysical properties make it an attractive candidate for various non-pharmacological applications. nih.govresearchgate.net Future research should explore the potential of this compound and its derivatives in these emerging areas.
Potential non-pharmacological applications include:
Chemical Sensing and Fluorescent Probes: The quinoline core is a well-known fluorophore. nih.gov By modifying the structure, it is possible to create fluorescent sensors that respond to changes in their environment, such as pH, polarity, or the presence of specific ions or biomolecules. nih.govmdpi.com Derivatives could be designed for applications in live-cell imaging or as analytical sensing agents. nih.gov
Materials Science: The rigid, heterocyclic structure of the tetrahydroquinoline core makes it a candidate for incorporation into advanced functional materials. Derivatives could be explored as building blocks for organic light-emitting diodes (OLEDs), conductive polymers, or materials with unique optical properties. The quinoline motif is already recognized as an important construction motif in this field. nih.gov
Catalysis: The nitrogen atoms within the tetrahydroquinoline scaffold can act as ligands for metal centers. Novel derivatives could be designed as chiral ligands for asymmetric catalysis, leveraging the inherent chirality of the 4-amino position to induce stereoselectivity in chemical transformations.
| Application Area | Relevant Property of the Tetrahydroquinoline Scaffold | Research Goal |
|---|---|---|
| Chemical Sensing | Inherent fluorescence of the quinoline ring system. nih.gov | Develop derivatives that exhibit changes in fluorescence upon binding to specific analytes. mdpi.com |
| Materials Science | Rigid, aromatic structure suitable for electronic and optical materials. nih.gov | Synthesize polymers or small molecules for applications in organic electronics. |
| Asymmetric Catalysis | Ability of nitrogen atoms to coordinate with metals; inherent chirality. | Design novel chiral ligands to control the stereochemical outcome of reactions. |
Conceptual Frameworks for Next-Generation Analog Development as Chemical Biology Tools
Beyond developing direct therapeutic agents, a key future direction is the design of analogs of this compound as sophisticated chemical biology tools. These tools are designed to probe biological systems, helping to elucidate complex cellular pathways and mechanisms of disease.
Conceptual frameworks for this research include:
Scaffold Hybridization: This strategy involves combining the tetrahydroquinoline core with other known pharmacophores or functional motifs to create hybrid molecules with novel or multi-target activities. mdpi.com For example, combining the scaffold with a fragment known to bind a specific protein could create a targeted probe.
Photoaffinity Labeling: Analogs could be designed with photoreactive groups. Upon binding to a biological target, these probes can be activated by light to form a covalent bond, allowing for the identification and isolation of previously unknown binding partners.
Rational Design of Modularity: A highly modular scaffold could be developed where different parts of the molecule (e.g., the N-benzyl group, substituents on the aromatic ring, and the 4-amino group) can be easily and systematically varied. nih.gov This "toolbox" approach, combined with high-throughput screening, would allow for the rapid generation of structure-activity relationships and the optimization of probes for specific biological questions. nih.gov This rational design approach has been successfully applied to other quinoline-based scaffolds. mdpi.com
| Framework | Description | Example Application |
|---|---|---|
| Scaffold Hybridization | Combining the tetrahydroquinoline core with other functional chemical motifs. mdpi.com | Creating a molecule that both binds to a target protein and carries a fluorescent reporter group. |
| Photoaffinity Labeling | Incorporating a light-activated chemical group to covalently link the molecule to its biological target. | Identifying the specific enzyme or receptor that an analog interacts with inside a cell. |
| Modular Synthesis | Designing a synthetic route that allows for easy diversification at multiple points on the molecular scaffold. nih.govnih.gov | Rapidly creating a library of analogs to screen for probes with high selectivity for a particular protein isoform. |
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves reductive amination or catalytic hydrogenation steps. Key reagents include LiAlH₄ for reduction of intermediate imines or ketones, followed by benzylation using benzyl halides . For enantiopure synthesis, chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis may be employed. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and validating purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical .
Basic: How is structural confirmation of this compound performed?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related tetrahydroquinoline derivatives (e.g., C–C bond lengths: 1.48–1.52 Å, dihedral angles: 12.5–15.3°) . Complementary techniques include:
- ¹H/¹³C NMR : Key signals: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8–4.1 ppm (C4-amine protons), δ 2.6–3.1 ppm (tetrahydroquinoline CH₂ groups) .
- HRMS : Expected [M+H]⁺ = 251.15 g/mol (C₁₆H₁₈N₂).
Advanced: How do enantiomers of this compound differ in biological activity, and how are they resolved?
Methodological Answer:
Enantiomers exhibit divergent interactions with biological targets. For example, the (S)-enantiomer of a related tetrahydroquinoline derivative showed 10-fold higher binding affinity to dopamine receptors than the (R)-form . Resolution methods:
- Chiral HPLC : Use Chiralpak® AD-H column (hexane/i-PrOH, 90:10) to separate enantiomers (retention times: 8.2 min vs. 11.5 min).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .
Advanced: What mechanisms underlie the neurotoxic vs. neuroprotective effects of this compound?
Methodological Answer:
Neurotoxicity arises from mitochondrial dysfunction (e.g., ROS overproduction) and inhibition of complex I in the electron transport chain, as shown in murine models (IC₅₀ = 12 µM) . Conversely, neuroprotection at lower doses (1–5 µM) involves activation of Nrf2-ARE pathways, upregulating antioxidant enzymes like glutathione peroxidase . Dose-response studies (in vitro: SH-SY5Y cells; in vivo: MPTP-induced Parkinson’s models) are essential to delineate these dual effects.
Advanced: How can contradictory data on metabolic stability be addressed?
Methodological Answer:
Discrepancies in metabolic half-life (e.g., t₁/₂ = 2.5 h in human microsomes vs. 4.8 h in rat) may stem from species-specific CYP450 isoforms. Mitigation strategies:
- Isotope-labeled tracers : Use ¹⁴C-labeled compound to track metabolite profiles via LC-MS/MS.
- CYP inhibition assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways .
Basic: What analytical methods detect degradation products during stability studies?
Methodological Answer:
Forced degradation (acid/alkali hydrolysis, oxidative stress with H₂O₂) coupled with UPLC-PDA (220–400 nm) identifies major impurities. For example, oxidation at the benzyl group generates a quinoline-4-one derivative (m/z 267.1) . Storage recommendations: -20°C under argon to prevent autoxidation.
Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?
Methodological Answer:
The (S)-enantiomer exhibits higher oral bioavailability (F = 45%) due to enhanced passive diffusion (logP = 2.8 vs. 2.5 for (R)-form) and reduced first-pass metabolism. In vivo studies in Sprague-Dawley rats show Cₘₐₓ = 1.2 µM for (S) vs. 0.7 µM for (R) after 50 mg/kg dosing .
Basic: What in vitro assays are suitable for preliminary neuroactivity screening?
Methodological Answer:
- Dopamine receptor binding : Radioligand assays using [³H]spiperone (Kd = 0.8 nM).
- Mitochondrial toxicity : JC-1 staining to measure membrane potential collapse in primary neurons .
Advanced: How can in silico modeling predict off-target interactions?
Methodological Answer:
Molecular docking (AutoDock Vina) against the ChEMBL database identifies potential off-targets (e.g., sigma-1 receptors, ΔG = -9.2 kcal/mol). MD simulations (GROMACS, 100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust interactions .
Advanced: What strategies resolve discrepancies between computational and experimental solubility data?
Methodological Answer:
Experimental solubility (e.g., 3.2 mg/mL in PBS) often conflicts with predicted values (ALOGPS: 1.8 mg/mL). Address via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
